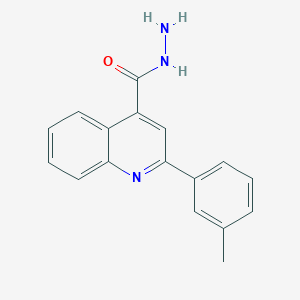

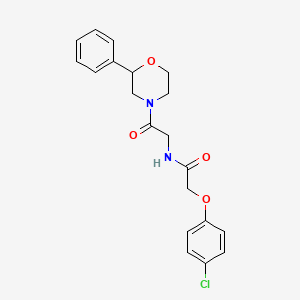

![molecular formula C18H14N2O3 B2357666 3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one CAS No. 222626-23-5](/img/structure/B2357666.png)

3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one, commonly known as 3DMPIP, is a synthetic compound with a wide range of applications in scientific research. It is a member of the indeno[1,2-c]pyrazol-4(1H)-one family, which is a class of heterocyclic compounds with a variety of biological activities. 3DMPIP has been studied for its potential as an anti-cancer agent and for its ability to modulate cell signaling pathways. Additionally, 3DMPIP has been shown to possess anti-inflammatory, anti-diabetic, and anti-microbial properties.

Scientific Research Applications

Crystallographic and Spectroscopic Analysis

Research has focused on the structural and spectroscopic analysis of compounds similar to 3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one. For instance, studies on NH-pyrazoles with similar structures have been determined by X-ray crystallography, revealing complex patterns of hydrogen bonds and tautomerism in both solution and solid state as determined by NMR spectroscopy (Cornago et al., 2009). Similarly, Schiff base ligands related to this compound have been characterized using various spectroscopic techniques, shedding light on tautomeric equilibria and crystal structure, highlighting the importance of such studies in understanding molecular properties (Hayvalı et al., 2010).

Anticancer and Anticonvulsant Activity

Compounds analogous to this compound have been evaluated for their potential therapeutic applications. A series of analogues have been screened for anticancer activity against various cancer cell lines, with certain compounds showing high activity, especially against leukemia cell lines (Ahsan, 2012). Moreover, related analogues have demonstrated significant anticonvulsant activity in preclinical models, suggesting potential utility in treating seizure disorders (Ahsan & Khalilullah, 2013).

Anti-inflammatory, Antioxidant, and Antimicrobial Properties

Compounds structurally similar to this compound have been explored for their anti-inflammatory, antioxidant, and antimicrobial effects. A novel series of pyrazole chalcones were synthesized and exhibited promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities, indicating their potential as lead compounds for drug discovery (Bandgar et al., 2009).

Fluorescent Chemosensor Development

Research has also explored the use of similar compounds in developing fluorescent chemosensors. A pyrazoline derivative was synthesized and studied for its photophysical properties, demonstrating its potential as a probe for determining the critical micelle concentration of surfactants and as a selective fluorescent chemosensor for detecting Fe3+ ions (Khan, 2020).

properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1H-indeno[1,2-c]pyrazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c1-22-13-8-7-10(9-14(13)23-2)16-15-17(20-19-16)11-5-3-4-6-12(11)18(15)21/h3-9H,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNINMJPGKISUFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNC3=C2C(=O)C4=CC=CC=C43)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

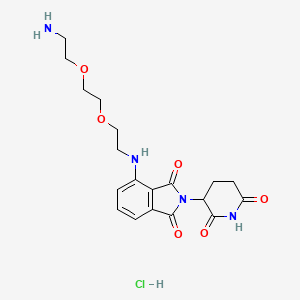

![N,N-Diethylethanamine;5-(2-methylphenyl)-3-thia-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1,6,10,12,14-pentaene-4,8-dithione](/img/structure/B2357584.png)

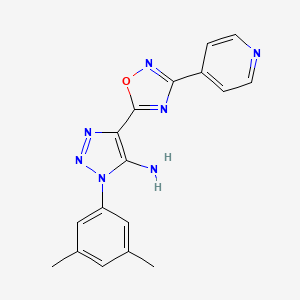

![Sodium;2-[[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetate](/img/structure/B2357586.png)

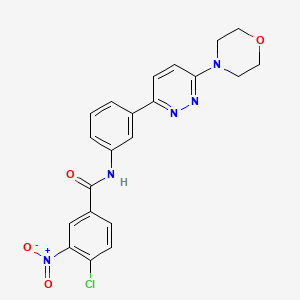

![2-[4-(Cyclohexyloxy)piperidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2357590.png)

![N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2357591.png)

![7-azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2357592.png)

![5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2357595.png)

![8-chloro-2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2357597.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2357601.png)

![2-(Ethylsulfanyl)-7,9-dimethyl-4-(4-methylphenoxy)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2357606.png)